molecular formula C18H11FN2S B3013525 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-88-1

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B3013525
CAS No.: 252058-88-1
M. Wt: 306.36
InChI Key: BIEIMFRJXAMDFC-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is a nicotinonitrile derivative with the molecular formula C₁₈H₁₁FN₂S and a molecular weight of 306.36 g/mol. It is identified by CAS number 284681-67-0 and synonyms such as MLS000325716, AC1MCAYJ, and ZINC3128229 . The compound features a pyridine core substituted with a phenyl group at position 6, a nitrile group at position 3, and a 4-fluorophenylsulfanyl moiety at position 2.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEIMFRJXAMDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where 4-fluorobenzaldehyde reacts with a suitable thiol compound to form the intermediate 4-(4-fluorophenylthio)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-aminonicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations in Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs include:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight (g/mol) Key Features
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile (Target) 4-FPh-S, H, Ph C₁₈H₁₁FN₂S 306.36 Planar core; fluorophenyl enhances lipophilicity
2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile NH₂, 4-FPh, Ph C₁₈H₁₃FN₄ 320.33 Amino group at position 2 increases hydrogen-bonding potential
2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile Bn-S, CF₃, cyclopropyl C₁₇H₁₃F₃N₂S 334.36 Trifluoromethyl and cyclopropyl enhance metabolic stability
2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile 4-BrPh-S, H, 3-CF₃Ph C₁₉H₁₀BrF₃N₂S 435.26 Bromine and CF₃ groups improve electrophilicity
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(4-fluorophenyl)-4-phenylnicotinonitrile ClPh-CO-CH₂-S, 4-FPh, Ph C₂₆H₁₆ClFN₂OS 458.93 Chlorophenyl and ketone groups introduce steric bulk

Key Observations :

  • The target compound lacks electron-withdrawing groups (e.g., CF₃, Br) at position 4, making it less electrophilic than analogs like .
Crystallographic and Conformational Analysis

Compounds 4 and 5 from (isostructural thiazole derivatives) share the 4-fluorophenyl motif but incorporate triazole and pyrazole rings. These structures adopt planar conformations except for one fluorophenyl group, which is perpendicular to the core—a feature that may influence packing efficiency and solubility . In contrast, the target compound’s simpler pyridine core likely exhibits greater conformational flexibility.

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenylsulfanyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated), comparable to the benzylsulfanyl analog (clogP ~3.8) .
  • Molecular Weight : The target compound (306.36 g/mol) is lighter than analogs with trifluoromethyl (e.g., 435.26 g/mol in ), adhering better to Lipinski’s rule for drug-likeness.
  • Solubility: Crystallization of similar compounds from dimethylformamide (DMF) suggests moderate polarity , though the nitrile group may reduce aqueous solubility compared to amino-substituted derivatives .

Biological Activity

2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a 4-fluorophenyl moiety and a 6-phenylnicotinonitrile structure. Its molecular formula is C18H14FN2SC_{18}H_{14}FN_2S, and it has a molecular weight of 314.38 g/mol. The presence of the fluorine atom and the sulfanyl group contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess activity against various bacterial strains.
  • Enzyme Inhibition : It has potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways, leading to:

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer progression.
  • Modulation of Receptor Activity : The sulfanyl group may facilitate interactions with various receptors, impacting cellular responses.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating IC50 values ranging from 5 to 20 µM for similar structures .
    • Another investigation focused on the inhibition of specific kinases associated with tumor growth, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity :
    • Research highlighted that derivatives of nicotinonitriles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/ MIC ValueReference
This compoundAnticancer10 µM
4-Fluorophenyl sulfanyl derivativeAntimicrobial32 µg/mL
N-(6-Chlorobenzo[d]thiazol-2-yl)Enzyme InhibitionNot specified

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
  • Mechanistic Studies : To clarify the pathways affected by this compound.

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